2-cyclopropyl-N-(1,2,3,4-tetrahydroisoquinolin-8-yl)acetamide hydrochloride
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Description
Molecular Structure Analysis
The molecular structure of this compound includes a 1,2,3,4-tetrahydroisoquinoline core with a cyclopropyl group and an acetamide group attached . The InChI code for this compound is 1S/C12H16N2.2ClH/c13-12-8-14 (10-5-6-10)7-9-3-1-2-4-11 (9)12;;/h1-4,10,12H,5-8,13H2;2*1H .Physical and Chemical Properties Analysis
This compound has a molecular weight of 261.19 . It is a powder at room temperature .Safety and Hazards
The compound has been classified with the GHS07 pictogram, indicating that it may cause certain health hazards . The hazard statements associated with this compound include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .
Future Directions
Given the diverse biological activities of THIQ based compounds, there is significant potential for the development of novel analogs with potent biological activity . Future research could focus on exploring the therapeutic potential of these compounds against various diseases, as well as optimizing their synthesis for large-scale production .
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-cyclopropyl-N-(1,2,3,4-tetrahydroisoquinolin-8-yl)acetamide hydrochloride involves the reaction of cyclopropylamine with 1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid followed by acetylation of the resulting amine with acetic anhydride. The final product is obtained as a hydrochloride salt by treatment with hydrochloric acid.", "Starting Materials": [ "Cyclopropylamine", "1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid", "Acetic anhydride", "Hydrochloric acid" ], "Reaction": [ "Step 1: Cyclopropylamine is reacted with 1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) to form 2-cyclopropyl-N-(1,2,3,4-tetrahydroisoquinolin-8-yl)acetamide.", "Step 2: The resulting amide is then acetylated with acetic anhydride in the presence of a base such as triethylamine to form the corresponding acetamide.", "Step 3: The final product, 2-cyclopropyl-N-(1,2,3,4-tetrahydroisoquinolin-8-yl)acetamide hydrochloride, is obtained by treatment of the acetamide with hydrochloric acid." ] } | |
CAS No. |
2408957-84-4 |
Molecular Formula |
C14H19ClN2O |
Molecular Weight |
266.8 |
Purity |
0 |
Origin of Product |
United States |
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